
1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate;2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate are chemical compounds that belong to the class of esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of linoleic acid with glycerol. The reaction is usually catalyzed by an acid or base catalyst, such as sulfuric acid or sodium hydroxide, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Linoleic Acid+Glycerol→1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate+Water
Industrial Production Methods
In industrial settings, the production of these compounds can be scaled up using continuous flow reactors. The process involves the continuous feeding of linoleic acid and glycerol into the reactor, where they undergo esterification in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the double bonds in the linoleic acid moiety to single bonds, forming saturated esters.
Substitution: The hydroxyl groups in the glycerol moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like acyl chlorides and alkyl halides.
Major Products
Oxidation: Epoxides, hydroperoxides
Reduction: Saturated esters
Substitution: Various ester derivatives
Wissenschaftliche Forschungsanwendungen
1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate have several scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of complex molecules and polymers.
Biology: They are studied for their potential roles in biological processes, such as cell signaling and membrane dynamics.
Medicine: Research is ongoing to explore their potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: These esters are used in the formulation of cosmetics, lubricants, and biodegradable plastics.
Wirkmechanismus
The mechanism of action of 1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate involves their interaction with specific molecular targets and pathways. These compounds can modulate the activity of enzymes involved in lipid metabolism and oxidative stress. They may also interact with cell membrane components, influencing membrane fluidity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-dihydroxypropan-2-yl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate
- 1,3-dihydroxypropan-2-yl (6Z,9Z,12Z,15Z,18Z,21Z)-pentacosa-6,9,12,15,18,21-hexaenoate
Uniqueness
1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate are unique due to their specific double bond configuration (9Z,12Z) in the linoleic acid moiety. This configuration imparts distinct chemical and biological properties, making them valuable for various applications.
Eigenschaften
Molekularformel |
C42H76O8 |
|---|---|
Molekulargewicht |
709.0 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate;2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b2*7-6-,10-9- |
InChI-Schlüssel |
UNSPCOXBTJAMFV-XRHABHTOSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O.CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



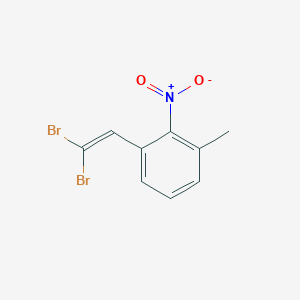
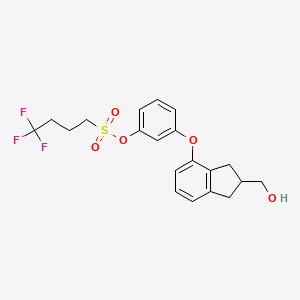
![1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116738.png)
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate](/img/structure/B14116755.png)
![3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14116756.png)
![2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14116757.png)
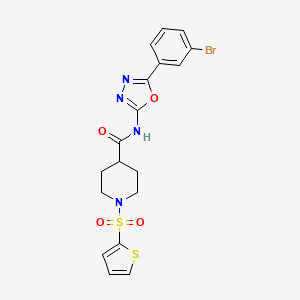
![(12-Hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate](/img/structure/B14116765.png)
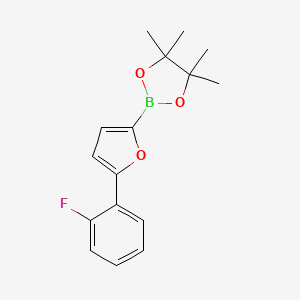
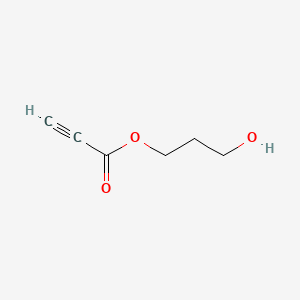

![(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B14116784.png)
![2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane](/img/structure/B14116785.png)
